![molecular formula C12H16N6S B5638497 1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5638497.png)
1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
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Description
The compound of interest belongs to a class of chemicals that include pyrazole and thiazole moieties, which are prominent in various chemical research areas due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic pyrazole derivatives. For example, the synthesis of 3,5-dimethyl-1H-pyrazole derivatives incorporates treatments with ethyl chloroacetate and thiosemicarbazide, followed by cyclocondensation reactions to produce fused nitrogen and sulfur-containing heterocycles (Al-Smaisim, 2012).
Molecular Structure Analysis
Molecular structure analysis, such as NMR, IR spectroscopy, and X-ray crystallography, is crucial for confirming the synthesized compound's structure. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed through elemental analysis and spectral data, demonstrating the importance of these techniques in verifying molecular structures (عسيري & خان, 2010).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and thiazole derivatives can lead to a variety of products depending on the reaction conditions. For example, reacting 1H-pyrazol-5-amines with Appel salt yields N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles, among other products. Adjusting the pH of the reaction medium can modify product ratios, showcasing the chemical versatility of these compounds (Koyioni et al., 2014).
Future Directions
The future directions for research on “1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine” could include further investigation into its synthesis, structure, and potential biological activities. Given the reported activities of similar compounds, it may be worthwhile to explore its potential as a therapeutic agent .
properties
IUPAC Name |
1,3-dimethyl-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c1-8(7-18-6-4-5-13-18)14-12-15-11-10(19-12)9(2)16-17(11)3/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHPBWCZSADLRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1SC(=N2)NC(C)CN3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine |
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